

Mthfd2-IN-1: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: **Mthfd2-IN-1**

Cat. No.: **B12388044**

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Introduction

Mthfd2-IN-1 is a potent small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism.^[1] MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target.^{[2][3][4]} Inhibition of MTHFD2 disrupts the folate cycle, impairing the synthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.^[5] This disruption leads to replication stress, induction of apoptosis, and suppression of tumor growth, highlighting the therapeutic potential of MTHFD2 inhibitors in oncology.^{[3][6][7]} These application notes provide detailed protocols for utilizing **Mthfd2-IN-1** in cell culture experiments to investigate its biological effects.

Mechanism of Action

MTHFD2 catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in providing one-carbon units for the de novo synthesis of purines and thymidylate. By inhibiting MTHFD2, **Mthfd2-IN-1** depletes the cellular pool of these essential building blocks for DNA and RNA synthesis.^[5] This leads to an S-phase block in the cell cycle, induction of DNA damage, and ultimately, apoptosis in cancer cells that are highly dependent on this metabolic pathway.^{[6][8]}

Data Presentation

Inhibitor Activity

The following table summarizes the inhibitory concentrations of various MTHFD2 inhibitors across different cancer cell lines. This data can be used as a reference for determining appropriate concentration ranges for experiments with **Mthfd2-IN-1**.

Inhibitor	Cell Line	Assay Type	IC50/EC50	Reference
Mthfd2-IN-5	MOLM-14 (AML)	Proliferation	GI50: 720 nM	[9]
TH9619	HL-60 (AML)	Viability	EC50: 11 nM	[6]
TH9619	Jurkat (T-ALL)	Antiproliferative	Potent Activity (1 nM - 1 μ M)	[8]
TH9028	HL-60 (AML)	Viability	EC50: 17 nM	[6]
LY345899	SW620 (Colorectal)	Viability	Less potent than in AML	[6]
DS18561882	Breast Cancer Cell Line	Growth Inhibition	GI50: 140 nM	[10]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.

Biochemical Activity

Inhibitor	Target	Assay Type	IC50	Reference
Mthfd2-IN-5	MTHFD2	Biochemical	66 nM	[9]
TH9619	MTHFD1/MTHF D2	Biochemical	47 nM	[8]
TH9028	MTHFD2	Biochemical	11 nM	[6]
LY345899	MTHFD1	Biochemical	96 nM	[11][12]
LY345899	MTHFD2	Biochemical	663 nM	[3][11][12]

Experimental Protocols

Preparation of Mthfd2-IN-1 Stock Solution

Note: As specific solubility information for **Mthfd2-IN-1** is not readily available, the following protocol is based on general practices for similar small molecule inhibitors. It is crucial to consult the manufacturer's datasheet for specific instructions. For the related compound TH9619, a common solvent is DMSO.[\[8\]](#)

Materials:

- **Mthfd2-IN-1** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Bring the **Mthfd2-IN-1** powder and DMSO to room temperature.
- Aseptically weigh the desired amount of **Mthfd2-IN-1** powder.
- Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
- Vortex or sonicate briefly if necessary to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT or CCK-8)

This protocol determines the effect of **Mthfd2-IN-1** on cell proliferation and viability.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- 96-well cell culture plates
- **Mthfd2-IN-1** stock solution
- MTT or CCK-8 reagent
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.[13]
- Prepare serial dilutions of **Mthfd2-IN-1** in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from low nM to high μ M) to determine the IC50 value.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **Mthfd2-IN-1**. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
- Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[6][13][14]
- Add 10 μ L of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[14]
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.

Materials:

- Cancer cells treated with **Mthfd2-IN-1**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
- Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and treat with **Mthfd2-IN-1** at the desired concentrations and for the appropriate duration.
- Lyse the cells and quantify the protein concentration using a BCA assay.
- Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a membrane.
- Block the membrane for 1 hour at room temperature.[15]
- Incubate the membrane with the primary antibody overnight at 4°C.[16]

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- Wash the membrane again and add the chemiluminescent substrate.
- Capture the signal using an imaging system.

Cell Cycle Analysis

This protocol determines the effect of **Mthfd2-IN-1** on cell cycle progression.

Materials:

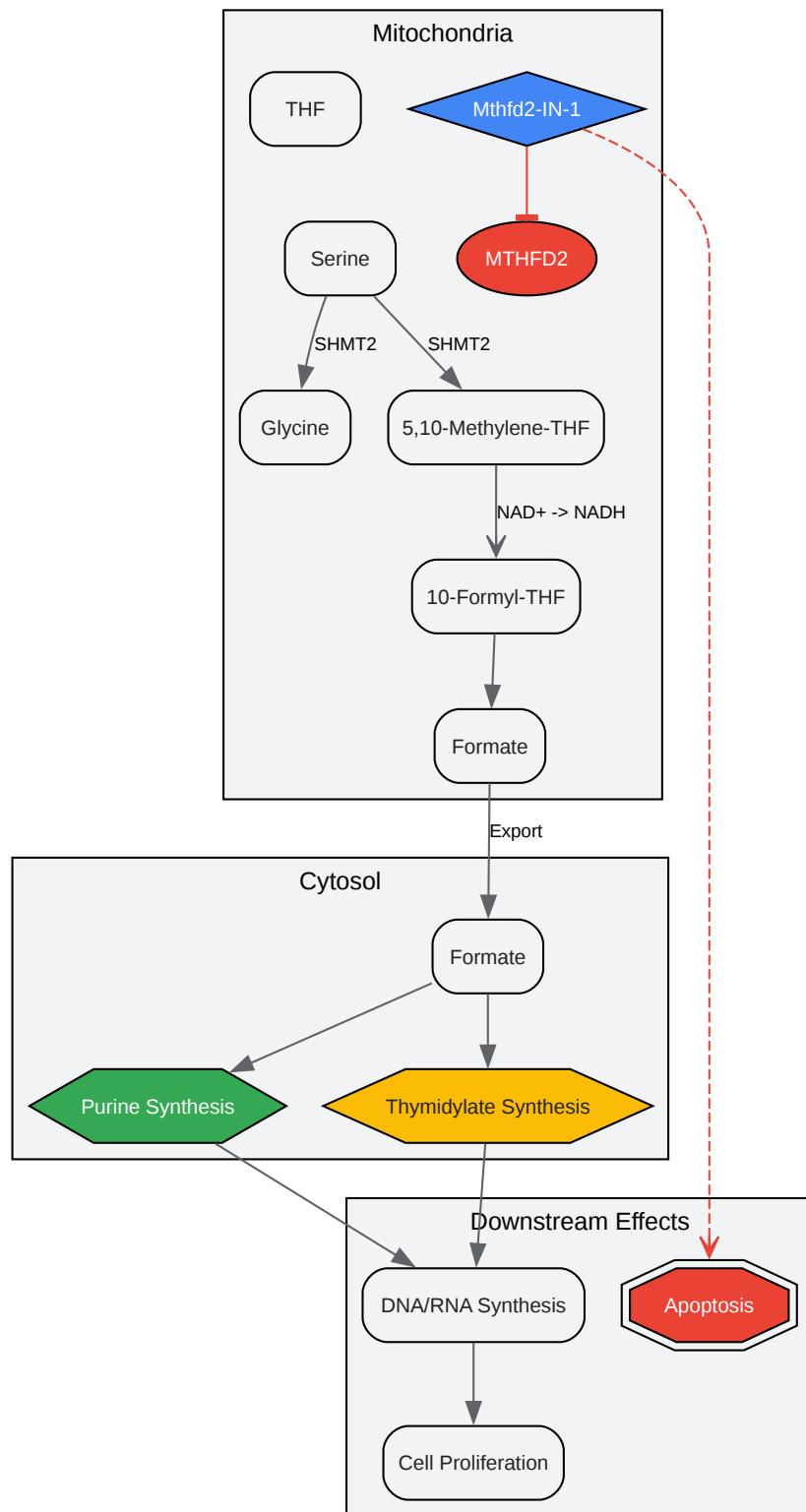
- Cancer cells treated with **Mthfd2-IN-1**
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution with RNase A
- Flow cytometer

Protocol:

- Seed cells and treat with **Mthfd2-IN-1** as described for the Western blot protocol.
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

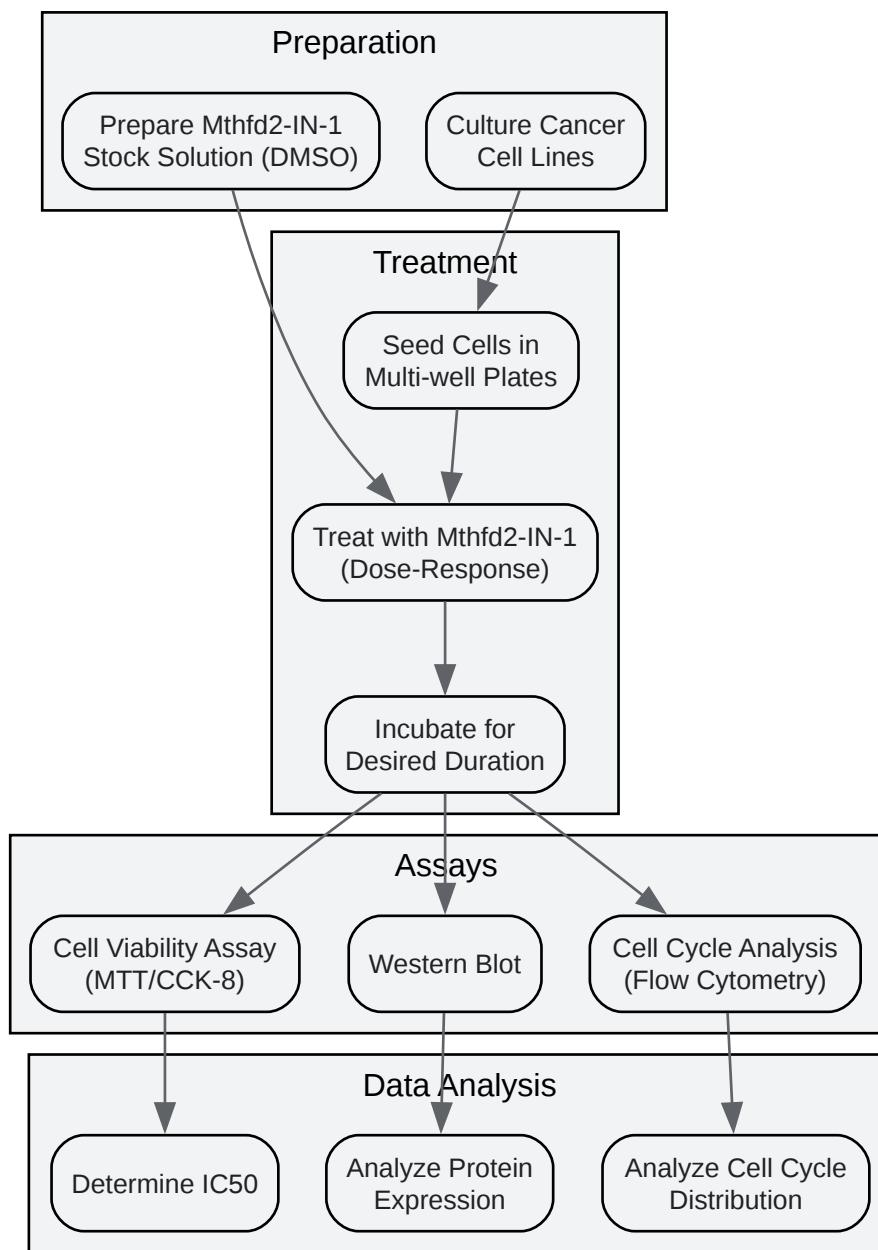
Visualizations

MTHFD2 Signaling Pathway in Cancer Metabolism

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Caption: MTHFD2 pathway and the inhibitory action of **Mthfd2-IN-1**.

Experimental Workflow for Mthfd2-IN-1

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Caption: A typical workflow for **Mthfd2-IN-1** cell culture experiments.

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